tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 443998-65-0
VCID: VC3739042
InChI: InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-8-14(9-11-19)18-13-6-4-12(17)5-7-13/h4-7,14,18H,8-11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)Br
Molecular Formula: C16H23BrN2O2
Molecular Weight: 355.27 g/mol

tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate

CAS No.: 443998-65-0

Cat. No.: VC3739042

Molecular Formula: C16H23BrN2O2

Molecular Weight: 355.27 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate - 443998-65-0

Specification

CAS No. 443998-65-0
Molecular Formula C16H23BrN2O2
Molecular Weight 355.27 g/mol
IUPAC Name tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate
Standard InChI InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-8-14(9-11-19)18-13-6-4-12(17)5-7-13/h4-7,14,18H,8-11H2,1-3H3
Standard InChI Key ZDCRNXMZSKCKRF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)Br
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)Br

Introduction

Structural Characteristics

Molecular Structure and Identity

CompoundCAS NumberKey Structural Difference
tert-Butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate917925-62-34-Bromophenyl directly attached to piperidine C-4 with an amino group also at C-4
tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate930111-10-7Contains benzyloxy linkage rather than amino linkage
tert-Butyl 4-(3-bromobenzylamino)piperidine-1-carboxylate359877-98-8Contains 3-bromo isomer with benzylamino linkage
tert-Butyl 4-(4-Bromophenyl)piperazine-1-carboxylate352437-09-3Contains piperazine ring instead of piperidine

Physical and Chemical Properties

Computed and Experimental Properties

Based on structural analysis and comparison with similar compounds, the following properties can be attributed to tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate:

PropertyValueBasis
Molecular FormulaC16H21BrN2O2Structural analysis
Molecular Weight~370 g/molComparison with similar compounds
AppearanceCrystalline solidTypical for this class of compounds
XLogP3~3.5-3.7Estimated based on similar compounds
Hydrogen Bond Donor Count1From secondary amine group
Hydrogen Bond Acceptor Count3From carbonyl oxygen, carbamate oxygen, and amine nitrogen
Rotatable Bond Count~5Based on structural analysis

Chemical Reactivity Profile

The compound exhibits several reactive sites that define its chemical behavior:

  • The Boc protecting group is acid-labile and can be cleaved under acidic conditions to reveal the piperidine nitrogen.

  • The secondary amine (NH) provides a site for further functionalization through alkylation, acylation, or other transformations.

  • The bromine on the phenyl ring serves as a handle for cross-coupling reactions, allowing for elaboration of the aryl moiety.

Synthesis and Preparation

Purification Methods

Standard purification techniques for this class of compounds typically include:

  • Column chromatography using silica gel

  • Recrystallization from appropriate solvent systems

  • Preparative HPLC for high-purity requirements

Applications in Medicinal Chemistry

Role in Pharmaceutical Synthesis

tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate serves primarily as an N-protected derivative intermediate in the manufacture of fentanyl and related analgesic compounds. The protection of the piperidine nitrogen with the Boc group allows for selective chemical transformations at other reactive sites during multi-step syntheses.

Biological Activity Data

Limited data suggests the following biological activities for compounds in this structural class:

Biological ActivityEffectConcentration (μM)
IL-1β Release InhibitionUp to 39% inhibition50
P2Y14 Receptor ModulationActivity observedNot specified

Analytical Methods and Characterization

Predicted NMR Characteristics

Based on structural features, the following NMR signals would be expected:

  • ¹H NMR:

    • tert-butyl protons: singlet at δ ~1.45 ppm (9H)

    • Piperidine ring protons: complex multiplets between δ 1.5-4.0 ppm

    • Aromatic protons: two doublets at δ 6.5-7.5 ppm (AA'BB' system)

    • N-H proton: broad singlet at δ 3.5-4.5 ppm

  • ¹³C NMR:

    • Carbonyl carbon: δ ~155 ppm

    • Quaternary carbon (tert-butyl): δ ~80 ppm

    • Methyl carbons (tert-butyl): δ ~28 ppm

    • Aromatic carbons: δ 110-150 ppm

    • Piperidine carbons: δ 40-50 ppm

Chromatographic Analysis

High-performance liquid chromatography (HPLC) using reverse-phase conditions is typically employed for analysis and purification of this class of compounds. Common conditions include:

  • Column: C18 stationary phase

  • Mobile phase: Gradients of acetonitrile/water or methanol/water with buffer

  • Detection: UV absorbance at 254-280 nm (due to the aromatic moiety)

Structure-Activity Relationships

Key Structural Features

Several structural elements of tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate contribute to its utility as a pharmaceutical intermediate:

  • The piperidine ring provides a scaffold common in many CNS-active drugs, contributing to favorable pharmacokinetic properties

  • The 4-bromophenyl group contributes to specific receptor binding properties and serves as a site for further derivatization

  • The secondary amine linkage provides hydrogen bonding capabilities important for receptor interactions

  • The Boc protecting group facilitates selective chemical transformations during synthesis

Future Research Directions

Synthetic Optimization

Potential areas for further research include:

  • Development of more efficient synthetic routes with higher yields

  • Green chemistry approaches to reduce environmental impact

  • Flow chemistry adaptations for continuous processing

Derivative Development

The compound's structure provides a versatile scaffold for developing:

  • Novel analgesics with improved safety profiles

  • Non-opioid pain management alternatives

  • Compounds targeting specific receptor subtypes for enhanced selectivity

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